molecular formula C12H13N3O2 B11875433 3-Acetylamino-2-ethyl-4(3H)-quinazolinone CAS No. 6761-24-6

3-Acetylamino-2-ethyl-4(3H)-quinazolinone

Cat. No.: B11875433
CAS No.: 6761-24-6
M. Wt: 231.25 g/mol
InChI Key: SPCUCZZYULTILG-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction.

Industrial Production Methods

On an industrial scale, the production of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinazoline derivatives with hydroxyl, carboxyl, or nitro groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Compounds with various functional groups replacing the acetamide moiety.

Scientific Research Applications

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such

Properties

IUPAC Name

N-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-8(2)16/h4-7H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCUCZZYULTILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445091
Record name 3-ACETYLAMINO-2-ETHYL-4(3H)-QUINAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-24-6
Record name 3-ACETYLAMINO-2-ETHYL-4(3H)-QUINAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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